![molecular formula C18H16N6OS B2418821 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034577-33-6](/img/structure/B2418821.png)
5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a 1,2,4-triazolo[1,5-a]pyrimidine ring . The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring systems and functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine ring is a key structural feature . The thiophene and pyridine rings contribute to the overall complexity of the molecule. The exact structure can be determined using techniques such as X-ray crystallography and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions. For instance, the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring could potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally. The presence of polar functional groups like the carboxamide group likely contributes to its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis Routes
A range of compounds structurally related to 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been synthesized exploring different synthetic routes. For example, compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been prepared via reactions involving dimethylformamide dimethyl acetal (DMFDMA) and various ketones or aldehydes, showcasing the versatility of this core structure in chemical synthesis (Hassneen & Abdallah, 2003).
Novel Derivatives and Their Properties
Innovative derivatives incorporating the thiophene moiety and [1,2,4]triazolo[1,5-a]pyrimidine core have been synthesized, with some showing potential as antimicrobial agents due to their structural analogues (Mabkhot et al., 2016). This highlights the application of such compounds in developing new therapeutic agents.
Biological Activities
Antimicrobial Potential
Several studies have explored the antimicrobial activities of compounds structurally related to 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance, derivatives of thiophene-based heterocycles have exhibited promising antimicrobial properties, suggesting the potential use of these compounds in combating various bacterial and fungal infections (Mabkhot et al., 2016).
Fungicidal Activities
Novel triazolopyrimidine-carbonylhydrazone derivatives, related in structure to the compound of interest, have demonstrated excellent fungicidal activities in preliminary bioassays. This opens up possibilities for their application in agricultural sectors to protect crops against fungal diseases (Li De-jiang, 2008).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds , it could be of interest in medicinal chemistry for the development of new drugs. Further studies could also explore its physical and chemical properties, and its safety profile .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways . These compounds have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Propiedades
IUPAC Name |
5,7-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-11-9-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-3-7-19-15(13)14-6-4-8-26-14/h3-9H,10H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDPODLEETXTRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)
![N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2418739.png)
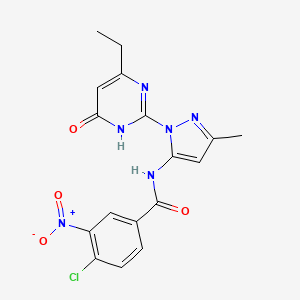
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)
![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)
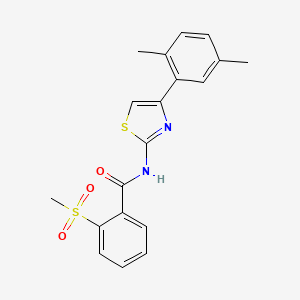
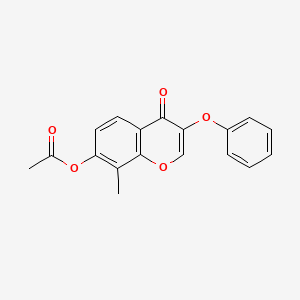

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)
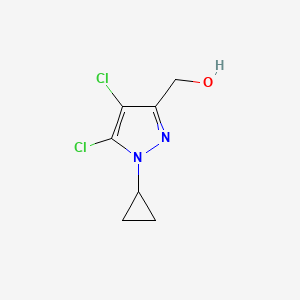
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)
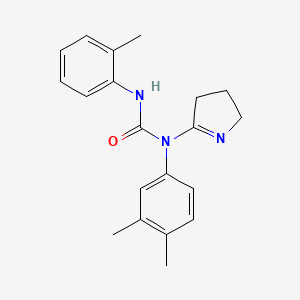
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)